molecular formula C12H23ClN2O4 B13887674 O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride

O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride

Cat. No.: B13887674
M. Wt: 294.77 g/mol
InChI Key: OPUPSKVNCAQGFZ-UHFFFAOYSA-N
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Description

O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as an amino group and two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the tert-butyl and methyl groups. Common reagents used in the synthesis include tert-butyl alcohol, methyl iodide, and various protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The reaction conditions often involve the use of organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and substitution reagents like alkyl halides and acyl chlorides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate groups may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    O1-tert-butyl O3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    O1-tert-butyl O3-methyl (3R,5S)-5-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is unique due to the presence of both tert-butyl and methyl groups, as well as the amino group and two carboxylate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-aminopiperidine-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14;/h8-9H,5-7,13H2,1-4H3;1H

InChI Key

OPUPSKVNCAQGFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC.Cl

Origin of Product

United States

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